A Technical Guide to 1,4,7,10-Tetraoxa-13-azacyclopentadecane (Aza-15-Crown-5)
A Technical Guide to 1,4,7,10-Tetraoxa-13-azacyclopentadecane (Aza-15-Crown-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, a prominent member of the aza-crown ether family. Commonly known as Aza-15-crown-5, this macrocyclic compound is distinguished by its unique ionophoric properties, particularly its ability to selectively bind cations. This document details its chemical identity, physicochemical properties, and key applications in scientific research and drug development. Furthermore, it provides detailed experimental protocols for its synthesis and for the evaluation of its biological activity as a calcium ionophore.
Chemical Identity and Properties
1,4,7,10-Tetraoxa-13-azacyclopentadecane is a heterocyclic organic compound featuring a fifteen-membered ring containing ten oxygen atoms and one nitrogen atom.
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IUPAC Name: 1,4,7,10-tetraoxa-13-azacyclopentadecane[1]
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CAS Number: 66943-05-3[1]
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Synonyms: Aza-15-crown-5
The structural arrangement of alternating ether linkages and an amine group within a macrocyclic framework allows for the complexation of various metal cations, a defining characteristic of crown ethers.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₂₁NO₄[1] |
| Molecular Weight | 219.28 g/mol [1] |
| Appearance | Colorless to pale yellow oil or solid at low temperatures |
| Melting Point | 36 - 39 °C |
| Boiling Point | 90 - 100 °C |
| Water Solubility | Soluble |
| XlogP | -1.3[1] |
Experimental Protocols
Synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane via Modified Richman-Atkins Cyclization
The synthesis of aza-crown ethers like 1,4,7,10-Tetraoxa-13-azacyclopentadecane is commonly achieved through a modified Richman-Atkins cyclization. This method involves the reaction of a di-tosylated oligoethylene glycol with an amine under high-dilution conditions to favor intramolecular cyclization.
Materials:
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Diethylene glycol
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p-Toluenesulfonyl chloride (TsCl)
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Pyridine
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Ethanolamine
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Potassium carbonate (K₂CO₃)
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Acetonitrile (anhydrous)
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Chloroform
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Sodium sulfate (anhydrous)
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Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, etc.)
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Chromatography supplies for purification
Procedure:
Step 1: Preparation of Diethylene Glycol Ditosylate
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Dissolve diethylene glycol in pyridine in a round-bottom flask cooled in an ice bath.
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Slowly add p-toluenesulfonyl chloride to the solution with continuous stirring.
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Allow the reaction mixture to stir at room temperature overnight.
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Pour the reaction mixture into ice-cold water and extract the product with chloroform.
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Wash the organic layer with dilute HCl, followed by water, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield diethylene glycol ditosylate.
Step 2: Cyclization Reaction
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In a large three-necked flask equipped with a reflux condenser and two dropping funnels, place anhydrous potassium carbonate in a large volume of anhydrous acetonitrile to ensure high-dilution conditions.
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Heat the acetonitrile to reflux.
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Simultaneously, add solutions of diethylene glycol ditosylate in acetonitrile and ethanolamine in acetonitrile dropwise to the refluxing suspension over a period of several hours.
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After the addition is complete, continue to reflux the mixture overnight.
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Cool the reaction mixture to room temperature and filter off the potassium carbonate.
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Remove the acetonitrile from the filtrate under reduced pressure.
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The resulting crude product is then purified by column chromatography to yield 1,4,7,10-Tetraoxa-13-azacyclopentadecane.
Evaluation of Calcium Ionophore Activity in Human Neutrophils
Aza-crown ethers and their derivatives are known to act as ionophores, transporting ions across biological membranes. This protocol describes a method to assess the calcium ionophore activity of 1,4,7,10-Tetraoxa-13-azacyclopentadecane in human neutrophils using a fluorescent Ca²⁺ indicator.[2][3]
Materials:
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Isolated human neutrophils
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1,4,7,10-Tetraoxa-13-azacyclopentadecane (Aza-15-crown-5)
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Fluo-4 AM (fluorescent Ca²⁺ indicator)
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Dimethyl sulfoxide (DMSO)
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HEPES-buffered saline (HBS)
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N-formyl-methionyl-leucyl-phenylalanine (fMLF) (neutrophil agonist)
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Fluorescence plate reader
Procedure:
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Cell Preparation: Isolate human neutrophils from whole blood using standard cell separation techniques. Resuspend the purified neutrophils in HBS.
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Loading with Fluo-4 AM: Incubate the neutrophils with Fluo-4 AM in HBS at 37°C in the dark to allow the dye to enter the cells.
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Washing: After incubation, centrifuge the cells and wash them with fresh HBS to remove any extracellular dye. Resuspend the cells in HBS to the desired concentration.
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Treatment with Aza-15-crown-5: Aliquot the Fluo-4-loaded neutrophils into a 96-well plate. Add varying concentrations of Aza-15-crown-5 (dissolved in DMSO, with a final DMSO concentration kept constant across all wells) to the wells. Include a vehicle control (DMSO only).
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Measurement of Intracellular Calcium: Place the plate in a fluorescence plate reader and monitor the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[2] An increase in fluorescence indicates a rise in intracellular calcium concentration ([Ca²⁺]i).
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Optional - Agonist-induced Calcium Flux: To assess the inhibitory effect of the aza-crown ether, after a pre-incubation period with the compound, stimulate the neutrophils with a known agonist like fMLF and monitor the subsequent change in fluorescence.[3]
Key Applications in Drug Development and Research
The ability of 1,4,7,10-Tetraoxa-13-azacyclopentadecane and its derivatives to selectively bind and transport cations makes them valuable tools in several areas of research and drug development:
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Ionophores and Ion Sensing: Their primary application is as ionophores, facilitating the transport of cations across lipid membranes. This property is exploited in the development of ion-selective electrodes and fluorescent sensors for specific ions.
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Modulation of Cellular Processes: By altering the intracellular concentration of ions like Ca²⁺, these compounds can modulate various cellular processes, including signal transduction, enzyme activity, and gene expression. Research has shown that some aza-crown ethers can influence neutrophil activity, such as chemotaxis and the production of reactive oxygen species.[2][3]
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Drug Delivery: The macrocyclic structure can be functionalized to act as a carrier for drugs, enhancing their solubility and cellular uptake.
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Catalysis: In organic synthesis, aza-crown ethers can function as phase-transfer catalysts, accelerating reactions between reactants in different phases.
Visualizations
Caption: Workflow for determining the calcium ionophore activity of Aza-15-crown-5.
